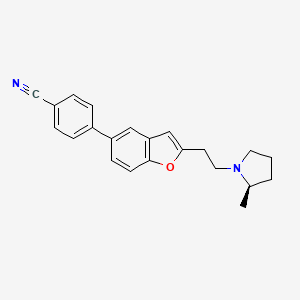

ABT-239

Descripción

Propiedades

IUPAC Name |

4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHYZKCRXNRKRC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196710 | |

| Record name | ABT-239 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460746-46-7 | |

| Record name | 4-[2-[2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl]-5-benzofuranyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460746-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460746467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-239 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-239 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6B395PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABT-239: A Technical Guide to its Mechanism of Action on the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of ABT-239, a potent and selective non-imidazole antagonist and inverse agonist of the histamine (B1213489) H3 receptor (H3R). The content herein details the core pharmacology, quantitative data, experimental methodologies, and key signaling pathways associated with this compound's interaction with the H3R, serving as a vital resource for professionals in neuroscience research and drug development.

Core Mechanism of Action

This compound exerts its effects by targeting the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The H3R primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. Additionally, it acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters crucial for cognitive functions, including acetylcholine (B1216132), dopamine (B1211576), and norepinephrine.[1][2]

A key characteristic of the H3R is its high level of constitutive activity, meaning it can signal to inhibit neurotransmitter release even in the absence of an agonist.[3] this compound's mechanism of action is dual-faceted:

-

Antagonism: As a competitive antagonist, this compound binds to the H3R and blocks the binding of the endogenous agonist, histamine. This prevents histamine-mediated inhibition of neurotransmitter release.[3]

-

Inverse Agonism: this compound also acts as an inverse agonist, binding to the constitutively active H3R and stabilizing it in an inactive state. This action reduces the receptor's basal, agonist-independent inhibitory signaling.[3]

By concurrently blocking agonist-dependent and -independent H3R-mediated inhibition, this compound effectively disinhibits the release of a cascade of pro-cognitive neurotransmitters. In vivo microdialysis studies in rats have demonstrated that this compound enhances the release of acetylcholine in the frontal cortex and hippocampus, and dopamine in the frontal cortex.[4][5] This neurochemical effect is believed to be the foundation of its observed cognitive-enhancing properties in preclinical models.[4][5]

Quantitative Data Summary

The pharmacological profile of this compound has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinities at Histamine H3 Receptors

| Species | Receptor Type | Radioligand | pKi | Ki (nM) |

| Human | Recombinant | [3H]Nα-methylhistamine | 9.4 | ~0.4 |

| Rat | Recombinant | [3H]Nα-methylhistamine | 8.9 | ~1.26 |

| Rat | Native (in vivo) | [3H]-A-349821 | N/A | N/A |

Data compiled from multiple sources.

Table 2: this compound Functional Potencies at Histamine H3 Receptors

| Activity | Species | Assay | Agonist/Condition | Potency Metric | Value (nM) |

| Antagonist | Human (recombinant) | GTPγS Binding | (R)-alpha-methylhistamine | pKb | ~0.1 |

| Antagonist | Rat (recombinant) | GTPγS Binding | (R)-alpha-methylhistamine | pKb | ~0.5 |

| Inverse Agonist | Human (recombinant) | GTPγS Binding | Basal | pEC50 | ~6.3 |

| Inverse Agonist | Rat (recombinant) | GTPγS Binding | Basal | pEC50 | ~0.13 |

| Antagonist | Rat (cortical synaptosomes) | [3H]Histamine Release | Histamine | pKb | ~20 |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the H3 receptor.

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human or rat H3 receptor.

-

Radioligand: [3H]Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Non-specific binding determinant: 10 µM Clobenpropit or (R)-α-methylhistamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and fluid.

Procedure:

-

In a 96-well plate, combine 50 µL of various concentrations of this compound, 50 µL of [3H]Nα-methylhistamine (final concentration ~2 nM), and 150 µL of membrane suspension (15-50 µg protein) in assay buffer.

-

Incubate the plates for 2 hours at 25°C with gentle agitation.[6]

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters, place them in scintillation vials with 5 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value from the competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay quantifies the antagonist and inverse agonist properties of this compound.

Materials:

-

Membrane preparations from HEK293 cells expressing the human or rat H3 receptor.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

Guanosine diphosphate (B83284) (GDP).

-

Agonist (for antagonist mode): (R)-alpha-methylhistamine (RAMH).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.

-

Filtration and scintillation counting equipment as above.

Procedure:

-

Antagonist Mode:

-

Inverse Agonist Mode:

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by filtration and quantify radioactivity as described for the radioligand binding assay.

-

For antagonist activity, determine the pKb from the inhibition of agonist-stimulated binding. For inverse agonist activity, determine the pEC50 from the reduction in basal binding.

In Vivo Microdialysis

This technique measures the effect of this compound on extracellular neurotransmitter levels in the brains of freely moving rats.

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

Stereotaxic frame and microdialysis probes (2-4 mm membrane).

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.

-

This compound for subcutaneous or intraperitoneal administration.

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., frontal cortex or hippocampus) under anesthesia. Allow for a 24-48 hour recovery period.

-

On the day of the experiment, insert the microdialysis probe and perfuse with aCSF at a constant flow rate (e.g., 1.0 µL/min).

-

Collect dialysate samples every 20-30 minutes into vials containing a small amount of acid to prevent degradation of neurotransmitters.

-

After establishing a stable baseline (at least three consecutive samples with less than 15% variation), administer this compound.

-

Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

Analyze the concentrations of acetylcholine and histamine (and other relevant neurotransmitters) in the dialysate samples using HPLC.

-

Express the results as a percentage change from the mean baseline concentration.

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

Caption: this compound blocks the inhibitory signaling of the H3 receptor.

Experimental Workflow for GTPγS Binding Assay

Caption: Workflow for determining functional activity with GTPγS assay.

Logical Relationship of this compound's Pro-Cognitive Action

References

- 1. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

The Therapeutic Potential of ABT-239: A Technical Guide for Drug Development Professionals

Executive Summary

ABT-239, a potent and selective non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist, has demonstrated significant therapeutic potential in preclinical models of cognitive and neuropsychiatric disorders. Developed by Abbott Laboratories, this compound exhibits stimulant and nootropic effects, primarily through the enhancement of key neurotransmitter release in brain regions critical for learning, memory, and attention. Despite its promising preclinical efficacy, the clinical development of this compound was halted due to concerns over cardiac safety, specifically QT interval prolongation. This technical guide provides an in-depth analysis of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the histamine H3 receptor as a therapeutic target and the lessons learned from the development of this compound.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Its high expression in the central nervous system, particularly in areas associated with cognition, has made it an attractive target for the treatment of a range of neurological and psychiatric conditions. This compound emerged as a leading candidate in a class of H3R antagonists designed to enhance cognitive function.

This guide will explore the multifaceted therapeutic profile of this compound, from its molecular interactions to its effects on complex behaviors.

Mechanism of Action

This compound functions as a potent antagonist and inverse agonist at the histamine H3 receptor.[1][2] Its primary mechanism of action involves blocking the inhibitory effects of presynaptic H3 autoreceptors on histaminergic neurons, thereby increasing the synthesis and release of histamine. Additionally, by acting on H3 heteroreceptors located on non-histaminergic neurons, this compound enhances the release of other critical neurotransmitters.

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound not only blocks the action of histamine but also reduces the constitutive activity of the H3 receptor, leading to an increase in basal adenylyl cyclase activity and cAMP levels.

The signaling cascade influenced by H3R modulation is complex and involves multiple downstream effectors, including the MAPK and PI3K/Akt pathways. By antagonizing the H3R, this compound can disinhibit these pathways, potentially influencing neuronal survival and plasticity.

Preclinical Pharmacology

This compound has been extensively characterized in a variety of preclinical models, demonstrating its potential as a cognitive enhancer and antipsychotic agent.

In Vitro Binding and Functional Activity

The following table summarizes the in vitro binding affinities and functional activities of this compound at histamine receptors.

| Receptor | Species | Assay Type | Value (pKi/pKb/pEC50) | Reference |

| H3 | Human | Binding (pKi) | 9.4 | [3] |

| H3 | Rat | Binding (pKi) | 8.9 | [3] |

| H3 | Human | [35S]GTPγS Binding (pKb) | 9.0 | [3] |

| H3 | Rat | [35S]GTPγS Binding (pKb) | 8.3 | [3] |

| H3 | Human | [35S]GTPγS Binding (pEC50, inverse agonism) | 8.2 | [3] |

| H3 | Rat | [35S]GTPγS Binding (pEC50, inverse agonism) | 8.9 | [3] |

| H1 | Human | Binding | >1000-fold selective vs H3 | [3] |

| H2 | Human | Binding | >1000-fold selective vs H3 | [3] |

| H4 | Human | Binding | >1000-fold selective vs H3 | [3] |

In Vivo Neurochemistry

Microdialysis studies in freely moving rats have demonstrated that this compound enhances the release of key neurotransmitters in brain regions associated with cognition.

| Brain Region | Neurotransmitter | Dose of this compound (mg/kg) | Effect | Reference |

| Frontal Cortex | Acetylcholine | 0.1 - 3.0 | Enhanced Release | [4] |

| Hippocampus | Acetylcholine | 0.1 - 3.0 | Enhanced Release | [4] |

| Frontal Cortex | Dopamine | 3.0 | Enhanced Release | [4] |

| Striatum | Dopamine | 3.0 | No Effect | [4] |

Cognitive Enhancement

This compound has shown efficacy in various animal models of learning and memory.

| Animal Model | Cognitive Domain | Dose of this compound (mg/kg) | Effect | Reference |

| Rat Pups | Inhibitory Avoidance | 0.1 - 1.0 | Improved Acquisition | [4] |

| Adult Rats | Social Memory | 0.01 - 0.3 | Improved | [4] |

| Aged Rats | Social Memory | 0.3 - 1.0 | Improved | [4] |

| Mice | Nicotine-induced Memory Enhancement | 0.1 - 3.0 | Augmented | [5] |

| Rats with Prenatal Ethanol (B145695) Exposure | Spatial Memory Deficits | 1.0 | Reversed | [6] |

| Stressed Rats | Spatial Memory Impairments | 3.0 | Abolished/Prevented | [7][8][9] |

Antipsychotic-like Activity

In models relevant to schizophrenia, this compound has demonstrated effects suggestive of antipsychotic potential.

| Animal Model | Endpoint | Dose of this compound (mg/kg) | Effect | Reference |

| DBA/2 Mice | Prepulse Inhibition of Startle | 1.0 - 3.0 | Improved Gating Deficits | [4] |

| Mice | Methamphetamine-induced Hyperactivity | 1.0 | Attenuated | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals following administration of this compound.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus).

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or vehicle.

-

Analysis: The concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

Morris Water Maze for Spatial Learning and Memory

Objective: To assess the effect of this compound on spatial learning and memory in rodents.

Methodology:

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Distal visual cues are placed around the room.

-

Acquisition Phase: Animals are given multiple trials per day for several consecutive days to learn the location of the hidden platform from different starting positions. The time to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an index of memory retention.

-

Drug Administration: this compound or vehicle is administered before the daily training sessions or before the probe trial, depending on whether the effect on learning or memory consolidation is being assessed.

Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To evaluate the sensorimotor gating effects of this compound, a measure relevant to schizophrenia.

Methodology:

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure: Animals are placed in the chamber and exposed to a series of trials. Some trials consist of a loud, startling stimulus (pulse) alone. Other trials present a weaker, non-startling stimulus (prepulse) shortly before the pulse.

-

Measurement: The startle response in the pulse-alone trials is compared to the response in the prepulse-pulse trials. PPI is calculated as the percentage reduction in the startle response when the prepulse is present.

-

Drug Administration: this compound or vehicle is administered before the test session.

Safety and Tolerability

The clinical development of this compound was discontinued (B1498344) due to a significant adverse effect.

Cardiovascular Safety: QT Prolongation

A major liability of this compound identified in human trials was the prolongation of the QT interval, a measure of the time it takes for the ventricles of the heart to repolarize after a heartbeat.[1] QT prolongation is a known risk factor for developing a potentially fatal cardiac arrhythmia called Torsades de Pointes.

The likely mechanism for this compound-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.

Conclusion and Future Directions

This compound represents a well-characterized histamine H3 receptor antagonist with robust preclinical efficacy in models of cognitive impairment and psychosis. Its mechanism of action, centered on the enhancement of central neurotransmission, provides a strong rationale for its therapeutic potential. However, the insurmountable hurdle of cardiovascular toxicity underscores the critical importance of early and thorough safety profiling in drug development.

While this compound itself is unlikely to see further clinical development, the knowledge gained from its study remains highly valuable. Future efforts in the development of H3R antagonists should focus on designing compounds that retain the beneficial pro-cognitive effects while avoiding off-target activities, particularly at the hERG channel. The extensive preclinical data and methodologies associated with this compound can serve as a benchmark for the evaluation of next-generation H3R-targeting therapeutics. The pursuit of safe and effective cognitive enhancers remains a significant goal in modern medicine, and the lessons from this compound will undoubtedly inform and guide future endeavors in this critical area of research.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

- 6. cellmicrosystems.com [cellmicrosystems.com]

- 7. Startle and Pre-pulse Inhibition | Taconic Biosciences [taconic.com]

- 8. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 9. Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Transient Receptor Potential Vanilloid Type 1 (TRPV1) Antagonism: A Case Study of ABT-102

To satisfy the core requirements of this guide for an in-depth analysis of a TRPV1 antagonist, this document will focus on ABT-102 , a well-characterized, potent, and selective TRPV1 antagonist also developed by Abbott Laboratories.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action, experimental protocols, and key preclinical and clinical data related to ABT-102 as a representative TRPV1 antagonist.

Introduction to TRPV1 and its Role as a Therapeutic Target

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[6] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and chemical ligands like capsaicin (the pungent component of chili peppers) and various endogenous lipids.[3][7] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing neuronal depolarization and the transmission of pain signals.[8]

Given its crucial role in nociception and the sensitization of pain pathways, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesic agents for inflammatory, neuropathic, and other chronic pain conditions.[9] Antagonists of TRPV1 block the activation of this channel, thereby preventing the transmission of pain signals.[9]

ABT-102: A Potent and Selective TRPV1 Antagonist

ABT-102, chemically identified as (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, is a potent and selective antagonist of the TRPV1 receptor.[4] It has been shown to reversibly inhibit TRPV1 activation by a range of stimuli, including capsaicin, protons, and heat.[4] Preclinical studies have demonstrated its efficacy in various rodent models of pain.[3]

The following tables summarize the key in vitro and in vivo pharmacological data for ABT-102.

Table 1: In Vitro Potency of ABT-102

| Assay Type | Cell Line | Agonist | Potency (IC50) | Reference |

|---|---|---|---|---|

| Calcium Flux (FLIPR) | HEK293 expressing human TRPV1 | Capsaicin | 4 nM | [10] |

| General Inhibition | Not specified | Multiple stimuli (capsaicin, N-arachidonyl dopamine, anandamide, protons, heat) | 1–16 nM |[4] |

Table 2: Pharmacokinetic Profile of ABT-102 in Healthy Human Volunteers

| Parameter | Value | Formulation | Reference |

|---|---|---|---|

| Oral Clearance | 16 L/h | Solution & Solid Dispersion | [11] |

| Oral Volume of Distribution | 215 L | Solution & Solid Dispersion | [11] |

| Half-life (t½) | 7 to 11 hours | Solution & Solid Dispersion | [11] |

| Time to Steady State | By day 5 of dosing | Solution & Solid Dispersion | [11] |

| EC50 for Temperature Effect | 20 ng/mL | Solution & Solid Dispersion |[5] |

Table 3: Efficacy of ABT-102 in Preclinical Pain Models

| Pain Model | Species | Effect | Reference |

|---|---|---|---|

| Inflammatory Pain | Rodent | Effective in blocking nociception | [3] |

| Post-operative Pain | Rodent | Effective in blocking nociception | [3] |

| Osteoarthritic Pain | Rodent | Effective in blocking nociception | [3] |

| Bone Cancer Pain | Rodent | Reversal of ongoing pain-related behaviors |[3][12] |

Signaling Pathways and Experimental Workflows

Activation of the TRPV1 channel initiates a signaling cascade that results in the perception of pain. The diagram below illustrates the key steps in this pathway and the point of intervention for an antagonist like ABT-102.

The following diagram outlines a typical workflow for the identification and characterization of a novel TRPV1 antagonist.

Detailed Experimental Protocols

This assay is commonly used for high-throughput screening and potency determination of TRPV1 modulators.[13][14][15]

-

Objective: To measure the ability of a test compound (e.g., ABT-102) to inhibit TRPV1 activation by an agonist (e.g., capsaicin) by quantifying changes in intracellular calcium concentration.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel.

-

Materials:

-

HEK293-hTRPV1 cells

-

Culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

96- or 384-well black-walled, clear-bottom assay plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

TRPV1 agonist (e.g., Capsaicin)

-

Test compound (TRPV1 antagonist)

-

Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.

-

-

Procedure:

-

Cell Plating: Seed HEK293-hTRPV1 cells into assay plates and grow to confluence.

-

Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Signal Measurement: Place the assay plate into the FLIPR instrument. Establish a stable baseline fluorescence reading.

-

Agonist Addition: Add a pre-determined concentration of capsaicin (typically the EC80) to all wells to stimulate the TRPV1 channel.

-

Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence corresponds to an influx of calcium and channel activation.

-

-

Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. An IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the mechanism of action of channel modulators.[16][17]

-

Objective: To directly measure the ion currents flowing through the TRPV1 channel in the presence and absence of an antagonist.

-

Cell Line: HEK293 cells expressing hTRPV1 or isolated primary sensory neurons (e.g., from dorsal root ganglia).

-

Materials:

-

Cells expressing TRPV1

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Intracellular (pipette) and extracellular (bath) solutions

-

TRPV1 agonist (e.g., Capsaicin)

-

Test compound (TRPV1 antagonist)

-

Data acquisition and analysis software.

-

-

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the pipette into contact with a cell to form a high-resistance (>1 GΩ) "gigaseal".

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Compound Application: Perfuse the cell with the extracellular solution containing the TRPV1 agonist (capsaicin) to evoke an inward current.

-

Antagonist Testing: After washing out the agonist, pre-incubate the cell with the test compound for a set period, then co-apply the agonist and antagonist.

-

-

Data Analysis: The amplitude of the capsaicin-evoked current in the presence of the antagonist is compared to the control current (agonist alone). This allows for the determination of the percentage of inhibition and can be used to study the kinetics and voltage-dependency of the block.

Conclusion

While the initial query focused on ABT-239, the available scientific evidence strongly supports its primary role as a histamine (B1213489) H3 receptor antagonist. In contrast, ABT-102 serves as a robust and well-documented example of a potent, selective TRPV1 antagonist developed by the same pharmaceutical company. The data presented herein for ABT-102, from its in vitro potency to its effects in preclinical models, highlights the therapeutic potential of targeting the TRPV1 channel for pain management. The detailed experimental protocols provide a foundation for researchers seeking to identify and characterize novel TRPV1 antagonists. Further clinical development of TRPV1 antagonists will depend on carefully balancing their analgesic efficacy with potential side effects, such as alterations in body temperature.[3][5]

References

- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/ pharmacodynamic analysis of three phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TRPV1 - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacokinetics of the TRPV1 antagonist ABT-102 in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 14. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]

In Vitro Characterization of ABT-239 Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ABT-239, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. The document details the binding affinity of this compound for its primary target and its functional activity in various assays. Experimental protocols for key assays are provided, along with visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of its pharmacological profile.

Introduction to this compound

This compound, with the chemical name [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile], is a non-imidazole compound that has been extensively studied for its potential therapeutic applications in neurological and cognitive disorders. Its mechanism of action primarily involves the blockade of histamine H3 receptors, which are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other neurotransmitters in the central nervous system. This guide focuses on the foundational in vitro experiments that have elucidated the binding characteristics and functional consequences of this compound's interaction with the H3 receptor.

Binding Affinity of this compound

The binding affinity of this compound has been determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound. These studies have consistently demonstrated that this compound binds to both human and rat H3 receptors with high affinity.

Table 1: this compound Binding Affinity for Histamine H3 Receptors

| Receptor Type | Species | Binding Affinity (pKi) | Corresponding Ki (nM) |

| Recombinant H3R | Human | 9.4[1] | 0.4[2] |

| Recombinant H3R | Rat | 8.9[1] | 1.2[2] |

| Native H3R | Rat, Human, Dog, Guinea Pig | ~8.5[2] | - |

This compound exhibits significant selectivity for the H3 receptor, with over 1000-fold lower affinity for other human histamine receptor subtypes (H1, H2, and H4).[1]

Functional Activity of this compound

The functional activity of this compound has been assessed through various in vitro assays that measure its ability to act as both an antagonist and an inverse agonist at the H3 receptor.

Antagonist Activity

As an antagonist, this compound blocks the action of H3 receptor agonists. This has been demonstrated in several functional assays.

Table 2: Antagonist Potency of this compound in Functional Assays

| Functional Assay | Receptor Type | Species | Potency (pKb / pA2) |

| Reversal of cAMP formation | Recombinant H3R | Human | 7.9[1] |

| Reversal of cAMP formation | Recombinant H3R | Rat | 7.6[1] |

| [35S]GTPγS Binding | Recombinant H3R | Human | 9.0[1] |

| [35S]GTPγS Binding | Recombinant H3R | Rat | 8.3[1] |

| Calcium Mobilization | Recombinant H3R | Human | 7.9[1] |

| [3H]histamine release | Rat brain cortical synaptosomes | Rat | 7.7 (pKb)[1] |

| Agonist-induced contractile responses | Guinea pig ileal segments | Guinea Pig | 8.7 (pA2)[1] |

Inverse Agonist Activity

The histamine H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This compound acts as an inverse agonist by inhibiting this basal signaling.

Table 3: Inverse Agonist Potency of this compound

| Functional Assay | Receptor Type | Species | Potency (pEC50) |

| [35S]GTPγS Binding | Recombinant H3R | Human | 8.2[1] |

| [35S]GTPγS Binding | Recombinant H3R | Rat | 8.9[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the in vitro pharmacology of this compound.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for the histamine H3 receptor.

Objective: To determine the binding affinity of this compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing recombinant human or rat H3 receptors.

-

Radioligand (e.g., [3H]Nα-methylhistamine).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known H3R ligand like clobenpropit).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H3 receptor in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 2 hours).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. It is used to characterize both the antagonist and inverse agonist properties of this compound.

Objective: To measure the effect of this compound on basal and agonist-stimulated [35S]GTPγS binding to G proteins coupled to the H3 receptor.

Materials:

-

Membrane preparations from cells expressing H3 receptors.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).

-

[35S]GTPγS.

-

H3R agonist (for antagonist testing, e.g., R-α-methylhistamine).

-

This compound.

-

Unlabeled GTPγS (for non-specific binding).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane and Compound Preparation: Prepare membrane suspensions and serial dilutions of this compound in assay buffer.

-

Assay Setup:

-

For Antagonist Activity: Pre-incubate membranes with varying concentrations of this compound, followed by the addition of a fixed concentration of an H3R agonist.

-

For Inverse Agonist Activity: Incubate membranes with varying concentrations of this compound alone.

-

-

Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate the plates at 30°C for 30-60 minutes.

-

Termination and Filtration: Stop the reaction and separate bound [35S]GTPγS by rapid filtration through glass fiber filters.

-

Washing and Quantification: Wash the filters and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Antagonist: Plot the % inhibition of agonist-stimulated binding against the log concentration of this compound to determine the pKb.

-

Inverse Agonist: Plot the % inhibition of basal [35S]GTPγS binding against the log concentration of this compound to determine the pEC50.

-

cAMP Formation Assay

This assay measures the downstream effect of H3 receptor activation on intracellular cyclic AMP (cAMP) levels. Since the H3 receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP production.

Objective: To determine the ability of this compound to reverse agonist-induced inhibition of cAMP formation.

Materials:

-

Cells stably expressing the human or rat H3 receptor (e.g., CHO-K1 or HEK293).

-

Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

H3R agonist.

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96- or 384-well plates.

Procedure:

-

Cell Plating: Seed H3R-expressing cells into multi-well plates and allow them to attach.

-

Compound Addition: Pre-treat the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of an H3R agonist in the presence of forskolin (to stimulate basal cAMP levels).

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 15-30 minutes).

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the pKb.

Calcium Mobilization Assay

While H3 receptors are primarily Gi/o-coupled, they can also influence intracellular calcium levels under certain conditions, often in cells co-expressing promiscuous G-proteins like Gα16 or when studying specific signaling pathways.

Objective: To measure the ability of this compound to block agonist-induced calcium mobilization in cells expressing the H3 receptor.

Materials:

-

Cells expressing the H3 receptor and a suitable G-protein to couple to the calcium signaling pathway.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

H3R agonist.

-

This compound.

-

A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

-

96- or 384-well black, clear-bottom plates.

Procedure:

-

Cell Plating and Dye Loading: Plate the cells and load them with a calcium-sensitive dye.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Agonist Injection and Measurement: Place the plate in the fluorescence reader and inject a fixed concentration of an H3R agonist. Simultaneously, measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the % inhibition of the agonist response against the log concentration of this compound to determine the pKb.

Conclusion

The in vitro characterization of this compound has robustly established its profile as a high-affinity, selective, and potent histamine H3 receptor antagonist and inverse agonist. The comprehensive data gathered from radioligand binding and a suite of functional assays provide a solid foundation for understanding its mechanism of action and have been instrumental in guiding its preclinical and clinical development. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery.

References

ABT-239: A Technical Guide to its Role in Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-239, a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist, has demonstrated significant potential as a cognitive-enhancing agent in a variety of preclinical models. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action, and its effects on cognitive processes. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of neuroscience and drug development.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in cognitive functions, such as acetylcholine (B1216132) and dopamine (B1211576).[1][2] As an antagonist/inverse agonist at this receptor, this compound effectively blocks the constitutive activity of the H3 receptor, leading to an increased release of these neurotransmitters in brain regions critical for learning and memory, including the frontal cortex and hippocampus.[3] This mechanism underlies its observed pro-cognitive effects across a range of animal models.

Pharmacological Profile and Binding Affinity

This compound exhibits high affinity for both human and rat histamine H3 receptors, demonstrating its potency as a ligand for this target. The binding affinities, expressed as pKi values, are summarized in the table below.

| Receptor | Species | Binding Affinity (pKi) |

| Histamine H3 | Human | 9.5 |

| Histamine H3 | Rat | 8.9 |

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist/inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade involving the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) pathway.[4][5][6] Specifically, agonist binding to the H3 receptor leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates GSK-3β at Serine 9, leading to its inactivation.[4][5]

As an antagonist/inverse agonist, this compound blocks this pathway, thereby preventing the agonist-induced inactivation of GSK-3β. The precise downstream consequences of this action on cognitive enhancement are a subject of ongoing research, but are thought to involve the modulation of synaptic plasticity and neuronal function.

Preclinical Efficacy in Cognitive Models

This compound has demonstrated robust efficacy in various animal models of cognition, including tasks assessing learning, memory, and attention. The effective dose ranges in these models are summarized below.

| Cognitive Domain | Animal Model | Effective Dose Range (mg/kg) |

| Learning & Memory | Inhibitory Avoidance (Rat Pups) | 0.1 - 1.0 |

| Social Memory | Adult Rats | 0.01 - 0.3 |

| Social Memory | Aged Rats | 0.3 - 1.0 |

| Spatial Memory | Morris Water Maze (Rats) | 3.0 |

| Spatial Memory | Barnes Maze (Rats) | 3.0 |

| Attention/Sensorimotor Gating | Prepulse Inhibition (Mice) | 1.0 - 3.0 |

Effects on Neurotransmitter Release

Microdialysis studies in freely moving rats have confirmed that this compound enhances the release of acetylcholine and dopamine in brain regions associated with cognitive function.

| Neurotransmitter | Brain Region | Effective Dose (mg/kg) |

| Acetylcholine | Frontal Cortex & Hippocampus | 0.1 - 3.0 |

| Dopamine | Frontal Cortex | 3.0 |

Detailed Experimental Protocols

Inhibitory Avoidance Task

This task assesses fear-motivated learning and memory.

-

Apparatus: A two-chambered box with a lighted "safe" compartment and a dark "shock" compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Procedure:

-

Acclimation: The animal is placed in the apparatus for a set period to habituate.

-

Training: The animal is placed in the lighted compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

Testing: After a predetermined interval (e.g., 24 hours), the animal is again placed in the lighted compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive experience.

-

-

This compound Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a specified time before the training session.

Social Memory Test

This test evaluates the ability of an animal to recognize a previously encountered conspecific.

-

Apparatus: A standard open-field arena.

-

Procedure:

-

Habituation: The subject animal is allowed to explore the empty arena.

-

First Exposure (Social Interaction): A juvenile "stimulus" animal is introduced into the arena, and the amount of time the subject animal spends investigating the stimulus animal is recorded for a set duration.

-

Second Exposure (Memory Test): After an inter-exposure interval, the same stimulus animal is reintroduced, and the investigation time is again recorded. A decrease in investigation time during the second exposure indicates recognition memory.

-

-

This compound Administration: this compound or vehicle is administered at a specified time before the first exposure.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.

-

Procedure:

-

Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing neurotransmitters that have diffused across the probe's semipermeable membrane, are collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

This compound Administration: this compound can be administered systemically (i.p. or s.c.) or locally through the microdialysis probe (retrodialysis) to assess its effects on neurotransmitter release.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist/inverse agonist with well-documented pro-cognitive effects in preclinical models. Its mechanism of action, involving the disinhibition of key neurotransmitter systems and modulation of the PI3K/Akt/GSK-3β signaling pathway, provides a strong rationale for its therapeutic potential in cognitive disorders. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further investigate the cognitive-enhancing properties of this compound and other H3 receptor antagonists. Further research is warranted to fully elucidate the downstream targets of the H3 receptor-mediated signaling cascade and to translate these promising preclinical findings into clinical applications.

References

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Akt/GSK-3beta axis as a new signaling pathway of the histamine H(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the histaminergic H3 receptor induces phosphorylation of the Akt/GSK-3 beta pathway in cultured cortical neurons and protects against neurotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Off-target effects and selectivity profile of ABT-239

An In-depth Technical Guide on the Off-Target Effects and Selectivity Profile of ABT-239

Introduction

This compound, chemically known as 4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, is a potent, selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2] Developed for its potential therapeutic applications in cognitive disorders such as ADHD, Alzheimer's disease, and schizophrenia, its mechanism of action centers on blocking the auto- and heteroreceptor functions of the H3R.[2][3] This blockade enhances the release of several key neurotransmitters, including histamine and acetylcholine (B1216132), in brain regions critical for cognition and arousal.[3][4][5] While its development for human use was halted due to cardiac side effects (QT prolongation), this compound remains a valuable tool in preclinical research for elucidating the roles of the histaminergic system.[2] This guide provides a detailed technical overview of its selectivity and off-target interaction profile, supported by quantitative data, experimental methodologies, and pathway visualizations.

Selectivity and Potency at the Histamine H3 Receptor

This compound demonstrates high affinity for both human and rat H3 receptors.[1] Its selectivity for the H3 subtype over other histamine receptors (H1, H2, and H4) is a key feature of its pharmacological profile, being over 1000-fold more selective.[1] This high selectivity minimizes the potential for side effects associated with the activity at other histamine receptor subtypes.

Binding Affinity

The binding affinity of this compound has been quantified using radioligand binding assays, which measure the displacement of a specific radiolabeled ligand from the receptor by the compound. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi).

| Receptor | Species | Affinity (pKi) | Affinity (Ki, nM) | Reference |

| H3 Receptor | Human | 9.4 - 9.5 | 0.4 - 1.2 | [1][3][4] |

| H3 Receptor | Rat | 8.9 | 0.45 - 1.26 | [1][3][4] |

Functional Activity

This compound acts as both a competitive antagonist, blocking the effects of H3R agonists like histamine, and as an inverse agonist, reducing the receptor's constitutive (basal) activity.[1] This dual functionality has been characterized through various in vitro functional assays.

| Assay Type | Activity | Species | Potency (pKb / pA2 / pEC50) | Reference |

| [³⁵S]GTPγS Binding | Antagonist | Human | 9.0 (pKb) | [1] |

| [³⁵S]GTPγS Binding | Antagonist | Rat | 8.3 (pKb) | [1] |

| [³⁵S]GTPγS Binding | Inverse Agonist | Human | 8.2 (pEC50) | [1] |

| [³⁵S]GTPγS Binding | Inverse Agonist | Rat | 8.9 (pEC50) | [1] |

| cAMP Formation | Antagonist | Human | 7.9 (pKb) | [1] |

| cAMP Formation | Antagonist | Rat | 7.6 (pKb) | [1] |

| Calcium Mobilization | Antagonist | Human | 7.9 (pKb) | [1] |

| [³H]Histamine Release (Synaptosomes) | Antagonist | Rat | 7.7 (pKb) | [1] |

| Guinea Pig Ileum Contraction | Antagonist | Guinea Pig | 8.7 (pA2) | [1] |

Off-Target Interaction Profile

A thorough assessment of off-target interactions is critical to understanding a compound's full pharmacological profile and potential for adverse effects. This compound has been screened against various other receptors and enzymes.

Other Biogenic Amine Receptors

This compound exhibits significant selectivity for the H3 receptor over other related G protein-coupled receptors (GPCRs). Studies have shown greater than 100-fold selectivity for the H3R compared to α2A and α2C adrenergic receptors and the 5-HT3 serotonin (B10506) receptor.[1]

Other Identified Off-Target Interactions

Beyond the primary target, this compound has been reported to interact with other molecular targets, although quantitative binding data is less prevalent in the literature.

-

Transient Receptor Potential Vanilloid Type 1 (TRPV1): this compound is also characterized as a TRPV1 antagonist.[6][7]

-

Sigma-1 Receptor: Studies have noted that this compound possesses appreciable affinity for the sigma-1 receptor.[4]

-

Glycogen Synthase Kinase-3 Beta (GSK-3β): Acute administration of this compound has been shown to increase the phosphorylation of GSK-3β at the Serine 9 position in the mouse cortex, which is an inhibitory modification.[2] This is likely an indirect, downstream consequence of its primary H3R activity rather than a direct binding interaction.

Cytochrome P450 (CYP) Enzyme Profile

Interaction with CYP enzymes is a crucial aspect of a drug's profile, influencing its metabolism and potential for drug-drug interactions. In vitro studies using human liver microsomes have shown that this compound has a favorable profile.[8]

-

No significant inhibition: CYP1A2, CYP2A6, CYP2C19, CYP3A4, and CYP2E1.[8]

-

Weak inhibition: Less than 25% inhibition of activity observed for CYP2C9 and CYP2D6.[8]

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling

The H3 receptor is a Gi/o-coupled GPCR. As an antagonist, this compound blocks histamine from binding and activating the receptor. As an inverse agonist, it reduces the receptor's basal signaling activity. Both actions lead to a disinhibition of adenylyl cyclase, an increase in cAMP levels, and ultimately, an enhanced release of neurotransmitters.

Caption: Histamine H3 receptor signaling pathway and mechanism of this compound action.

Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is a standard and robust method.[9] The workflow involves incubating a receptor source with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional GPCR assays.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a compound for a receptor.[9][10]

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with the human H3R).[11] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.[11] Protein concentration is determined using a standard method like the BCA assay.[11]

-

Assay Incubation: In a 96-well plate, the receptor membranes (e.g., 50-120 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine for H3R) and a range of concentrations of the unlabeled test compound (this compound).[9][11] The total assay volume is typically 250 µL.[11]

-

Equilibrium and Termination: The plate is incubated, often at 30°C for 60 minutes, to allow the binding to reach equilibrium.[11] The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand while unbound radioligand passes through.[11]

-

Washing and Counting: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[11] After drying, a scintillation cocktail is added to the filters, and the trapped radioactivity is quantified using a scintillation counter.[11]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from all measurements. The percentage of specific binding inhibition is plotted against the concentration of the test compound. A non-linear regression analysis is used to fit the curve and determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).[11] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[11]

[³⁵S]GTPγS Functional Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation and is used to characterize agonists, antagonists, and inverse agonists.[12][13]

-

Principle: When a Gi/o-coupled receptor like H3R is activated by an agonist, it catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a measurable signal of receptor activation.[12]

-

Assay Protocol (Antagonist Mode): Receptor membranes are incubated with the agonist (e.g., (R)-α-methylhistamine), [³⁵S]GTPγS, GDP, and varying concentrations of the antagonist (this compound). The ability of this compound to reduce the agonist-stimulated [³⁵S]GTPγS binding is measured.[1] The resulting data are used to calculate an antagonist dissociation constant (Kb or pKb).

-

Assay Protocol (Inverse Agonist Mode): H3 receptors exhibit constitutive activity, meaning they can signal in the absence of an agonist. For this mode, receptor membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the inverse agonist (this compound) without any agonist present.[1] The ability of this compound to reduce the basal (constitutive) [³⁵S]GTPγS binding is measured, and the data are used to calculate its potency as an inverse agonist (EC50 or pEC50).[1]

-

Termination and Measurement: The assay is terminated and measured similarly to the binding assay, using filtration to separate bound from free [³⁵S]GTPγS followed by scintillation counting.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|H3 Receptor Antagonist|For Research [benchchem.com]

- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. | BioWorld [bioworld.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of ABT-239 in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of ABT-239 to rodents, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. This compound has been investigated for its potential therapeutic effects in cognitive and neurological disorders.[1][2] This document outlines recommended dosing, administration routes, and vehicle solutions based on preclinical research, and includes summaries of its pharmacokinetic profile and observed effects in various rodent models.

Overview of this compound

This compound is a non-imidazole compound that acts as an inverse agonist at the histamine H3 receptor.[2] By blocking this presynaptic autoreceptor, it enhances the release of several key neurotransmitters, including histamine, acetylcholine, and dopamine, in brain regions associated with cognition and arousal.[3][4][5] Its pro-cognitive effects have been demonstrated in various animal models, suggesting potential applications in conditions like Alzheimer's disease, ADHD, and schizophrenia.[1][4][6] However, its development for human use was halted due to cardiac side effects (QT prolongation).[1][2] It remains a valuable tool for preclinical research.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective doses of this compound observed in rodent studies.

Table 1: Pharmacokinetic Profile of this compound in Rodents

| Species | Route of Administration | Dose (mg/kg) | Half-life (t½) | Oral Bioavailability (%) | Reference |

| Rat | Intravenous (i.v.) | 1 | 5 hours | 52-89% | [7][8] |

| Rat | Not Specified | Not Specified | 4-29 hours | 52-89% | [8] |

Table 2: Effective Doses of this compound in Rodent Models

| Species | Model | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |

| Rat | Chronic Restraint Stress | Subcutaneous (s.c.) | 3 | Prevention of stress-induced spatial memory impairments. | [3][9] |

| Mouse | Kainic Acid-Induced Seizures | Intraperitoneal (i.p.) | 1-3 | Attenuation of behavioral and excitotoxic anomalies. | [10][11][12] |

| Mouse | Nicotine-Induced Memory Enhancement | Intraperitoneal (i.p.) | 0.1-3 | Augmentation of nicotine's effects on memory acquisition and consolidation. | [13][14] |

| Rat | Inhibitory Avoidance Test (Pups) | Not Specified | 0.1-1.0 | Improved cognitive performance. | [4] |

| Rat | Social Memory (Adult) | Not Specified | 0.01-0.3 | Improved social memory. | [4] |

| Rat | Social Memory (Aged) | Not Specified | 0.3-1.0 | Improved social memory. | [4] |

| Mouse | Prepulse Inhibition of Startle | Not Specified | 1.0-3.0 | Improved gating deficits. | [4] |

| Rat | Prenatal Alcohol Exposure | Not Specified | 1.0 | Reversal of deficits in contextual fear conditioning and spatial memory. | [15] |

Experimental Protocols

Materials

-

This compound (powder form)

-

Vehicle:

-

Solubilizing agents (if necessary, for higher concentrations):

-

DMSO

-

PEG300/PEG400

-

Tween 80

-

-

Sterile syringes and needles (appropriate gauge for the route of administration)

-

Vortex mixer

-

Sonicator (recommended for some formulations)[11]

-

Analytical balance

Preparation of Dosing Solution

Standard Saline-Based Solution (Recommended for most applications):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in 0.9% sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of saline.[9]

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but stability at higher temperatures should be considered.

-

It is recommended to prepare the solution fresh on the day of the experiment.[12]

Alternative Vehicle for Higher Concentrations:

For formulations requiring higher concentrations, a co-solvent system may be necessary. A suggested formulation is:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

To prepare this solution, add each solvent sequentially and ensure complete dissolution at each step. Sonication is recommended to aid in dissolving the compound.[11]

Administration to Rodents

3.3.1. Intraperitoneal (i.p.) Injection (Mice and Rats):

-

Restrain the animal appropriately. For mice, scruffing the neck is common. For rats, a two-handed restraint method is typically used.

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

-

Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement.

-

Inject the calculated volume of the this compound solution smoothly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

3.3.2. Subcutaneous (s.c.) Injection (Rats):

-

Gently lift the loose skin over the back of the neck or between the shoulder blades to form a tent.

-

Insert the needle into the base of the tented skin, parallel to the body.

-

Aspirate to check for blood.

-

Inject the solution, which will form a small bolus under the skin.

-

Withdraw the needle and gently massage the area to aid dispersion.

-

Return the animal to its cage and monitor.

Visualized Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its in vivo administration.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vivo administration of this compound.

References

- 1. This compound|H3 Receptor Antagonist|For Research [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]

- 10. Histamine H3 receptor antagonism by this compound attenuates kainic acid induced excitotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The histamine H3 receptor inverse agonist SAR-152954 reverses deficits in long-term potentiation associated with moderate prenatal alcohol exposure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ABT-239 in the Study of Schizophrenia-Like Symptoms in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-239 is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated significant preclinical efficacy in models of cognitive dysfunction and schizophrenia.[1][2][3] By blocking the presynaptic H3 autoreceptors, this compound enhances the release of several key neurotransmitters, including histamine, acetylcholine (B1216132), and dopamine (B1211576), in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and hippocampus.[1][4][5] These application notes provide a comprehensive overview of the use of this compound in rat models to study schizophrenia-like symptoms, including detailed protocols for relevant behavioral and neurochemical assays.

Mechanism of Action

This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters.[6] By blocking this receptor, this compound disinhibits the release of:

-

Acetylcholine: in the frontal cortex and hippocampus.[1]

-

Dopamine: in the frontal cortex.[1]

-

Histamine: leading to increased histaminergic tone.[5]

This neurochemical profile is thought to underlie its pro-cognitive and antipsychotic-like effects in animal models.[7]

Data Presentation

Table 1: Efficacy of this compound in Behavioral Models Relevant to Schizophrenia in Rats

| Behavioral Assay | Animal Model | This compound Dose Range (mg/kg, i.p.) | Observed Effect | Reference |

| Social Memory | Adult and Aged Rats | 0.01 - 1.0 | Improved social memory | [1] |

| Inhibitory Avoidance | Rat Pups | 0.1 - 1.0 | Improved acquisition | [1] |

| Prepulse Inhibition (PPI) | DBA/2 Mice | 1.0 - 3.0 | Improved gating deficits | [1] |

| Methamphetamine-Induced Hyperactivity | Mice | 1.0 | Attenuated hyperactivity | [1] |

| Stress-Induced Memory Impairment | Rats | Not Specified | Abolished or prevented spatial memory impairments | [8] |

Table 2: Neurochemical Effects of this compound in Rats